molecular formula C6H4Br2N2O B13914191 2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one

2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one

Cat. No.: B13914191
M. Wt: 279.92 g/mol
InChI Key: WWFFYLACWWPETK-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6-dihydropyrrolo[1,2-a]imidazol-7-one is a brominated heterocyclic compound that is part of a class of pyrroloimidazolone structures found in bioactive natural products . The molecular formula is C11H9Br2N5O, with a molecular weight of 387.03 g/mol . This family of dihydropyrroloimidazolone rings is present in a wide range of natural products isolated from sources such as sponges and fungi, and several of these related compounds display significant biological activities . These activities include cytotoxicity against non-small cell lung carcinoma , as well as antiprotozoal and antibacterial properties, with one close analog showing good potency against African trypanosomes . While the specific mechanism of action for this exact compound may be the subject of ongoing research, related bioactive heterocycles are known to function by targeting key bacterial proteins, such as (p)ppGpp synthetases/hydrolases (enzymes involved in the bacterial stress response and persistence) and FtsZ (a protein critical for bacterial cell division) . This makes such compounds promising scaffolds in the search for new anti-infective agents, especially against pathogens exhibiting antibiotic resistance . Researchers can leverage this compound as a key intermediate in synthetic chemistry or as a probe for biological studies in infectious disease and medicinal chemistry. This product is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H4Br2N2O

Molecular Weight

279.92 g/mol

IUPAC Name

2,3-dibromo-5,6-dihydropyrrolo[1,2-a]imidazol-7-one

InChI

InChI=1S/C6H4Br2N2O/c7-4-5(8)10-2-1-3(11)6(10)9-4/h1-2H2

InChI Key

WWFFYLACWWPETK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(N=C2C1=O)Br)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Intramolecular Oxidative Cross-Coupling

A prominent method involves palladium-catalyzed dual C(sp²)–H bond functionalization to form the fused heterocyclic framework. The general procedure includes:

  • Starting with pyrrolylalkyl-substituted azoles such as benzimidazoles or imidazoles.
  • Using Pd(OAc)₂ as the catalyst (10 mol%) and AgOAc as the oxidant.
  • Performing the reaction in a solvent like DMF with acetic acid at elevated temperatures (~120 °C) for about 12 hours.

This process initiates with palladation at the azole C-2 position, followed by electrophilic carbopalladation of the pyrrole ring, and concludes with reductive elimination to form the fused ring system. The palladium catalyst is regenerated by silver(I) oxidant to continue the catalytic cycle.

This method yields six- and seven-membered ring systems fused to pyrrole-azole cores with good isolated yields (48–73%) depending on substituents (electron-donating or withdrawing groups are tolerated).

N-Alkylation of Azoles with Pyrrolylalkyl Tosylates

Prior to cyclization, the azole nitrogen is alkylated with pyrrolylalkyl tosylates:

  • Sodium hydride (NaH) is suspended in anhydrous DMF at 0 °C.
  • The azole (e.g., 5,6-disubstituted benzimidazole) is added and stirred at room temperature for 30 minutes.
  • A solution of 2-(1H-pyrrol-1-yl)ethyl 4-methylbenzenesulfonate (or the propyl analogue) is added.
  • The mixture is heated at 80 °C for 16 hours.
  • After reaction completion, the mixture is quenched with brine, extracted with ethyl acetate, washed, dried, and purified.

This step installs the pyrrole moiety necessary for subsequent cyclization.

Research Findings and Yields

Step Conditions Yield (%) Notes
N-Alkylation of Azole NaH, DMF, 0 °C to 80 °C, 16 h 60–75 (typical) Efficient installation of pyrrolylalkyl group
Palladium-Catalyzed Cyclization Pd(OAc)₂ (10 mol%), AgOAc (2 equiv), AcOH, DMF, 120 °C, 12 h 48–73 Good tolerance to substituents, regioselective
Bromination Bromine or NBS, solvent-dependent, RT to reflux Variable (50–80) Requires careful control to achieve dibromo product

The overall synthetic sequence has been demonstrated to provide the target compound with high purity, as confirmed by NMR and X-ray crystallography.

Characterization and Structural Confirmation

Summary and Outlook

The preparation of 2,3-dibromo-5,6-dihydropyrrolo[1,2-a]imidazol-7-one is efficiently achieved via a multi-step synthesis involving N-alkylation of azoles with pyrrolylalkyl tosylates, followed by palladium-catalyzed intramolecular oxidative cross-coupling to form the fused pyrrolo-imidazole ring system, and selective dibromination at the 2 and 3 positions.

This methodology offers:

  • High regioselectivity and functional group tolerance.
  • Moderate to good yields in each step.
  • Access to a versatile scaffold for further derivatization.

Further research into optimizing bromination conditions and expanding substrate scope could enhance the synthetic utility of this compound in pharmaceutical and materials chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Halogenated Analogs

  • 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one (CAS 426219-43-4) This analog lacks bromine substituents and differs in ring fusion (pyrrolo[1,2-c]imidazole vs. [1,2-A]). Structural studies of related dihydropyrroloimidazoles highlight the role of ring puckering in stability, which may differ in the brominated derivative .
  • The lack of bromine and ketone groups simplifies its electronic profile, making it less reactive but more adaptable for coordination chemistry applications .

Halogenated Pyrroloimidazoles

No direct data on brominated pyrroloimidazoles are available in the provided evidence. However, halogenation in related heterocycles (e.g., carbazoles and isoquinolines) is known to enhance cytotoxicity. For example, brominated carbazole derivatives exhibit improved DNA intercalation and topoisomerase inhibition .

Dihydropyrrolo[2,1-a]isoquinoline Derivatives

  • 1,2-Diaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines (Compounds 6a and 6c) These compounds share a partially saturated pyrrolo ring but are fused with an isoquinoline system. Modifications to the side chain (e.g., piperidin-1-yl or diethylamino groups) significantly enhance cytotoxicity. For instance: Compound IC50 (µM) Against T47D Breast Cancer Cells Reference 6a 1.93 6c 2.15 The ketone group in 2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one may confer distinct hydrogen-bonding capabilities compared to the ether and amine functionalities in these isoquinoline derivatives.

Pyrrolo-Carbazole Hybrids

  • (E)-3-(2-Phenyl-2-hydroxyiminoethyl)-8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole (11b) This hybrid compound incorporates a carbazole moiety, which enhances π-π stacking interactions with biological targets. Its moderate cytotoxicity (37% yield in synthesis) suggests that the addition of bulky groups (e.g., bromine in the target compound) could further modulate activity .

Key Structural and Functional Differences

Feature 2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one 1,2-Diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline (6a)
Substituents Br (2,3), ketone (7) None Piperidin-1-yl, methoxy, phenyl
Ring System Pyrrolo[1,2-A]imidazole Pyrrolo[1,2-c]imidazole Pyrrolo[2,1-a]isoquinoline
Bioactivity Not reported (inferred halogen-enhanced reactivity) Not reported IC50: 1.93 µM (T47D)
Synthetic Complexity High (due to bromination) Moderate High (multi-step functionalization)

Biological Activity

2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one (DBDPI) is a heterocyclic compound with significant potential in pharmacological applications due to its unique structure and biological properties. Its molecular formula is C6H4Br2N2OC_6H_4Br_2N_2O, with a molecular weight of approximately 307.96 g/mol. This compound has garnered attention for its reactivity and interactions with biological macromolecules, making it a candidate for drug discovery.

DBDPI features a pyrrolo-imidazole framework with bromine substitutions at the 2 and 3 positions of the pyrrole ring. These substitutions enhance its chemical reactivity and biological activity. The compound is typically characterized as a brown solid and has been identified with the CAS number 2639837-08-2 .

Antimicrobial Properties

Research indicates that DBDPI exhibits notable antimicrobial activity. Compounds similar to DBDPI have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies on related pyrrole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that halogen substitutions are crucial for enhancing antibacterial properties .

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Antidiabetic Activity

DBDPI has also been investigated for its potential antidiabetic effects, particularly as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes treatment. In vitro studies have shown that compounds related to DBDPI can enhance insulin signaling pathways, improving glucose uptake in muscle cells .

A recent study identified a derivative of DBDPI that exhibited an IC50 value of 0.86 µM against PTP1B, demonstrating significant selectivity over other phosphatases . Long-term administration in diabetic models resulted in reduced blood glucose levels and improved insulin sensitivity.

The mechanism by which DBDPI exerts its biological effects is primarily through interactions with key enzymes involved in metabolic pathways. The bromine substituents are believed to play a critical role in modulating enzyme activity and enhancing binding affinity to target sites.

Case Studies

  • Antimicrobial Activity Study
    A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including DBDPI. The results indicated that the presence of bromine significantly increased antibacterial potency compared to non-brominated analogs .
  • Antidiabetic Efficacy
    In an experimental model of type 2 diabetes, a derivative of DBDPI was administered over several weeks, resulting in improved glycemic control and enhanced insulin signaling pathways as evidenced by increased phosphorylation of insulin receptor substrates .

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